

Quantification of Rosuvastatin 4,5-Anhydro Acid in API: A Comprehensive Analytical Protocol

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Compound of Interest

Compound Name: *rac-(4E,6E)-5-Dehydroxy Rosuvastatin*
CAS No.: 1346606-44-7
Cat. No.: B1146471

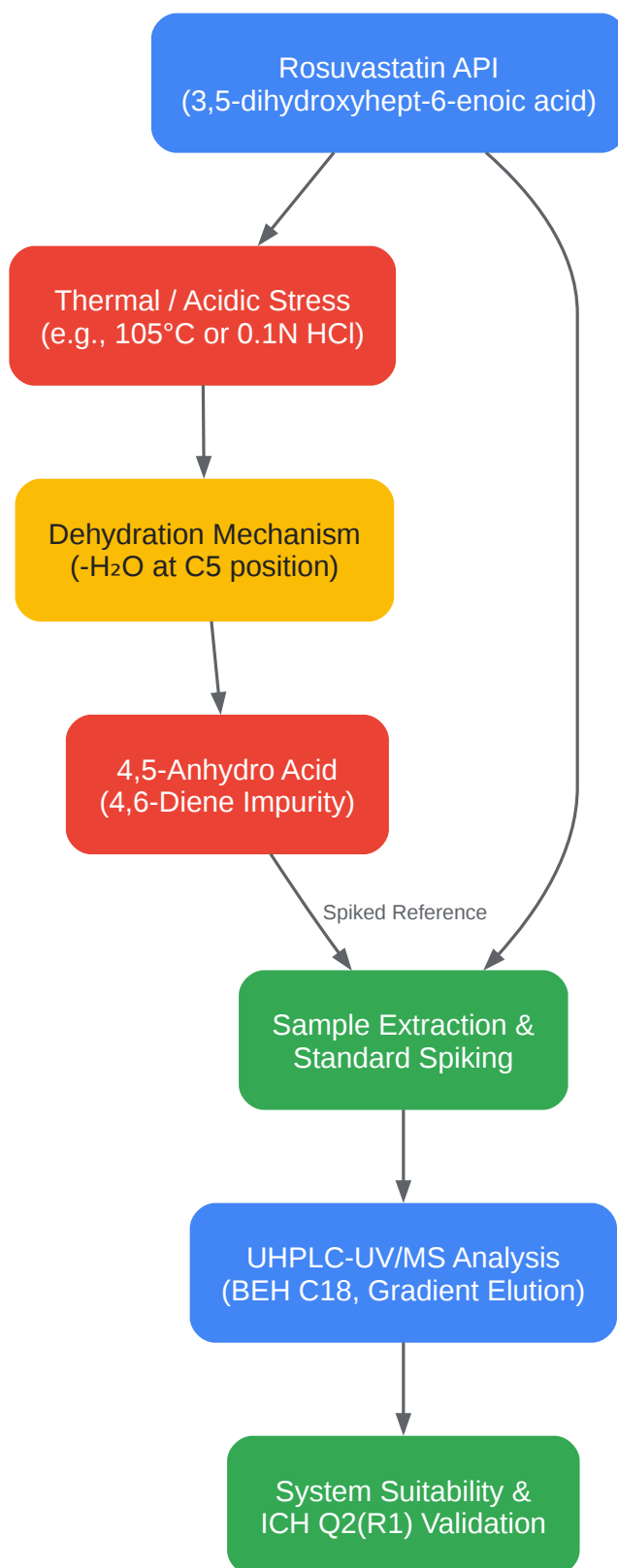
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Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating UHPLC methodology for the chemo-selective quantification of the 4,5-anhydro acid degradation product in Rosuvastatin Calcium Active Pharmaceutical Ingredients (API).

Mechanistic Context: Formation of the 4,5-Anhydro Acid

Rosuvastatin calcium is a highly effective statin characterized by a hydrophilic 3,5-dihydroxyhept-6-enoic acid side chain. While stable under ambient conditions, the API is highly susceptible to degradation when exposed to thermal or acidic stress during manufacturing or prolonged storage.

Under these stress conditions, the molecule undergoes a specific dehydration reaction. The elimination of a water molecule at the C5 position of the heptenoic acid chain generates a double bond, resulting in a conjugated diene system known as Rosuvastatin 4,5-anhydro acid (also referred to in pharmacopeial literature as the 4,6-diene impurity, CAS: 1346606-44-7) [3].



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Workflow: Stress-induced formation and UHPLC quantification of Rosuvastatin 4,5-anhydro acid.

Analytical Strategy & Causality

The Chromatographic Challenge

The loss of the polar hydroxyl group and the formation of a lipophilic diene system make the 4,5-anhydro acid significantly more hydrophobic than the parent Rosuvastatin API.

Consequently, in Reversed-Phase Liquid Chromatography (RPLC), this impurity elutes much later than the main API peak. The primary analytical challenge lies in achieving baseline separation between the 4,5-anhydro acid and other closely eluting hydrophobic degradants, such as the various lactone impurities [1].

Methodological Choices (Expertise & Experience)

- **Stationary Phase:** A sub-2-micron column (e.g., Acquity UPLC BEH C18, 1.7 μm) is selected. The bridged ethylsiloxane/silica hybrid (BEH) particle technology provides high theoretical plate counts, ensuring sharp peak shapes and the necessary resolving power to separate structurally similar isomers and dienes [1].
- **Mobile Phase & Ion-Pairing:** The terminal carboxylic acid on both the API and the impurity must remain fully protonated to prevent peak tailing. Instead of using complex, non-volatile phosphate buffers, 0.025% Trifluoroacetic acid (TFA) is utilized. TFA acts as an excellent ion-pairing agent, suppressing ionization while maintaining complete LC-MS compatibility for downstream structural confirmation [1]. Alternatively, ammonium acetate (pH 3.5) can be used for stability-indicating RP-HPLC [2].
- **Elevated Column Temperature:** Operating at 55 $^{\circ}\text{C}$ reduces mobile phase viscosity (lowering backpressure on the sub-2- μm column) and improves the mass transfer kinetics of the bulky statin molecules, yielding narrower peak widths.

Experimental Protocol

Materials and Sample Preparation

- **Diluent:** Methanol:Water (50:50, v/v).

- Standard Stock Solution: Accurately weigh and dissolve Rosuvastatin API (1.0 mg/mL) and Rosuvastatin 4,5-Anhydro Acid Reference Standard (0.1 mg/mL) in the diluent.
- Working Resolution Solution: Dilute the stock solution to achieve a final concentration of 0.5 mg/mL API spiked with 0.5% (w/w) of the 4,5-anhydro acid impurity.
- Forced Degradation (Optional for Method Verification): Treat 1.0 mg/mL API with 0.1N HCl at 60 °C for 30 minutes, neutralize with 0.1N NaOH, and dilute to volume. This will generate the 4,5-anhydro acid in-situ to verify peak relative retention times (RRT).

UHPLC Chromatographic Conditions

Table 1: Optimized UHPLC Parameters

Parameter	Specification
Column	Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A	0.025% Trifluoroacetic acid (TFA) in LC-MS grade Water
Mobile Phase B	LC-MS grade Methanol (MeOH)
Flow Rate	0.5 mL/min
Column Temperature	55 °C
Detection Wavelength	UV at 240 nm (PDA detector)
Injection Volume	2.0 μL

Table 2: Gradient Elution Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Elution Profile
0.0	55	45	Initial hold
10.0	30	70	Linear gradient
12.0	10	90	Column wash
13.0	55	45	Re-equilibration
15.0	55	45	End of run

System Suitability & Self-Validating Checks

To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. Before analyzing unknown API batches, inject the Working Resolution Solution and verify the following System Suitability Test (SST) criteria. Failure to meet these metrics indicates column degradation or mobile phase preparation errors.

Table 3: System Suitability and ICH Q2(R1) Validation Criteria

Parameter	Acceptance Criteria	Typical Result for 4,5-Anhydro Acid
Resolution ()	> 3.0 (between API and Impurity)	> 5.0 (Baseline separation)
Tailing Factor ()	≤ 1.5	1.1 - 1.2
Precision (%RSD)	≤ 2.0% (n=6 replicate injections)	< 1.0%
LOD (Limit of Detection)	Signal-to-Noise ≥ 3:1	~0.05 µg/mL
LOQ (Limit of Quantitation)	Signal-to-Noise ≥ 10:1	~0.15 µg/mL
Linearity ()	≥ 0.999 (From LOQ to 150% of spec limit)	> 0.9995
Accuracy (Recovery)	95.0% - 105.0% at 3 concentration levels	98.5% - 101.2%

References

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- Sangeetha, D., & Vadlamudi, M. K. (2019). "Development and Validation of a Stability-indicating RP-HPLC Method for Estimation of Metformin and Rosuvastatin along with Impurities from a Combined Oral Solid Dosage Form." *Indian Journal of Pharmaceutical Sciences*, 81(2). URL:[[Link](#)]
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